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Compound of Interest

Compound Name: AI-10-104

Cat. No.: B15604058 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing AI-10-104, a small molecule

inhibitor of the CBFβ-RUNX protein-protein interaction, in cell culture experiments. The

following sections outline experimental procedures for assessing cell viability, cell cycle

progression, and the disruption of the target signaling pathway.

Quantitative Data Summary
The following tables summarize the in vitro potency of AI-10-104 and its effects on cellular

processes.

Table 1: In Vitro Inhibitory Activity of AI-10-104 and Related Compounds

Compound Assay Type IC50 (µM) Target Interaction

AI-10-104 FRET-based assay 1.25 CBFβ-RUNX

AI-10-47 FRET-based assay 3.2 CBFβ-RUNX

AI-4-57 FRET-based assay 22 CBFβ-RUNX

AI-14-91 FRET-based assay Not Specified CBFβ-RUNX

Data compiled from multiple sources.[1][2][3]
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Table 2: Cellular Effects of AI-10-104 Treatment

Cell Line Assay
Concentration
(µM)

Incubation
Time

Observed
Effect

OVCAR8
Cell Viability

(Trypan Blue)
7 1, 3, and 5 days

Significant

reduction in live

cell number[4]

OVCAR8

Cell Cycle

(Propidium

Iodide)

10 24 and 48 hours

Significant

increase in the

S-phase

population[5]

OVCAR8
DNA Replication

(EdU)
10 24 and 48 hours

Significant

decrease in EdU

incorporation[4]

[5]

OVCAR4
DNA Replication

(EdU)
10 72 hours

Significant

decrease in EdU

incorporation[5]

SEM

Co-

Immunoprecipitat

ion

10 6 hours

Reduction in

CBFβ binding to

RUNX1[3][6]

Experimental Protocols
Cell Viability Assay (Luminescent)
This protocol is for determining the effect of AI-10-104 on the viability of adherent or

suspension cells using a luminescent-based assay such as CellTiter-Glo®.

Materials:

Target cell line (e.g., OVCAR8)

Complete cell culture medium
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AI-10-104

DMSO (vehicle control)

96-well opaque-walled microplates

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, G7570)

Luminometer

Procedure:

Seed 2,500-5,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL

of complete culture medium.

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

The following day, prepare serial dilutions of AI-10-104 in complete culture medium. A final

concentration range of 0.1 µM to 50 µM is recommended. Prepare a vehicle control with the

same final concentration of DMSO as the highest AI-10-104 concentration.

Add the AI-10-104 dilutions and vehicle control to the appropriate wells.

Incubate the plate for 3 days (72 hours) at 37°C in a humidified incubator with 5% CO2.[5]

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate-reading luminometer.

Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot a

dose-response curve to determine the IC50 value.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15604058?utm_src=pdf-body
https://www.benchchem.com/product/b15604058?utm_src=pdf-body
https://www.benchchem.com/product/b15604058?utm_src=pdf-body
https://www.benchchem.com/product/b15604058?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9953914/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in cells treated with AI-10-104
using propidium iodide (PI) staining followed by flow cytometry.

Materials:

OVCAR8 cells

Complete cell culture medium

AI-10-104 (10 µM)

DMSO (vehicle control)

Phosphate-buffered saline (PBS)

70% ethanol, ice-cold

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed OVCAR8 cells in 6-well plates and grow to approximately 60-70% confluency.

Treat the cells with 10 µM AI-10-104 or DMSO vehicle control for 24 or 48 hours.[4][5]

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

Wash the cell pellet once with ice-cold PBS and centrifuge again.

Resuspend the cell pellet in 500 µL of ice-cold PBS.

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

Incubate the cells on ice for at least 30 minutes (or at -20°C overnight).
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Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

Wash the cell pellet once with PBS.

Resuspend the cell pellet in 500 µL of PI staining solution.

Incubate the cells in the dark for 30 minutes at room temperature.

Analyze the stained cells by flow cytometry, collecting at least 10,000 events per sample.

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and

G2/M phases of the cell cycle.

Co-Immunoprecipitation (Co-IP) to Detect CBFβ-RUNX1
Disruption
This protocol details the procedure to assess the ability of AI-10-104 to disrupt the interaction

between CBFβ and RUNX1 in a cellular context.

Materials:

SEM cells (or other suitable cell line)

Complete cell culture medium

AI-10-104 (10 µM)

DMSO (vehicle control)

Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium

deoxycholate, 1 mM EDTA) with protease inhibitors

Anti-RUNX1 antibody (e.g., Active Motif, cat #39000)

Anti-CBFβ antibody

Protein A/G agarose or magnetic beads
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Western blot reagents and equipment

Procedure:

Culture SEM cells and treat approximately 4 x 10^6 cells with either 10 µM AI-10-104 or

DMSO for 6 hours.[3][6]

Harvest the cells and lyse them in modified RIPA buffer on ice for 30 minutes.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant to a new tube. Determine the protein concentration.

(Optional) Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

Incubate 1-2 mg of protein lysate with an anti-RUNX1 antibody overnight at 4°C with gentle

rotation.

Add protein A/G beads and incubate for an additional 2-4 hours at 4°C to capture the

immune complexes.

Wash the beads three times with IP lysis buffer.

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

Analyze the eluted proteins by Western blotting, probing for CBFβ. A decrease in the amount

of co-immunoprecipitated CBFβ in the AI-10-104 treated sample compared to the control

indicates disruption of the CBFβ-RUNX1 interaction.
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CBFβ-RUNX Signaling Pathway and Inhibition by AI-10-104
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Caption: AI-10-104 inhibits the CBFβ-RUNX signaling pathway.
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Experimental Workflow: Co-Immunoprecipitation
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Caption: Workflow for assessing CBFβ-RUNX1 interaction via Co-IP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15604058?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3564252/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3564252/
https://www.semanticscholar.org/paper/Cbf%CE%B2-interacts-with-Runx2-and-has-a-critical-role-Kundu-Javed/611e589b508de3c8e693bb04e29845491b2c3f8b
https://www.semanticscholar.org/paper/Cbf%CE%B2-interacts-with-Runx2-and-has-a-critical-role-Kundu-Javed/611e589b508de3c8e693bb04e29845491b2c3f8b
https://pmc.ncbi.nlm.nih.gov/articles/PMC4919611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4919611/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5915923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5915923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5915923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9953914/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9953914/
https://pubmed.ncbi.nlm.nih.gov/26418744/
https://pubmed.ncbi.nlm.nih.gov/26418744/
https://www.benchchem.com/product/b15604058#ai-10-104-experimental-protocol-for-cell-culture
https://www.benchchem.com/product/b15604058#ai-10-104-experimental-protocol-for-cell-culture
https://www.benchchem.com/product/b15604058#ai-10-104-experimental-protocol-for-cell-culture
https://www.benchchem.com/product/b15604058#ai-10-104-experimental-protocol-for-cell-culture
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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